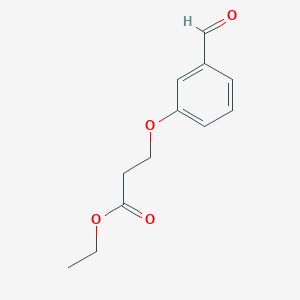Ethyl 3-(3-formylphenoxy)propanoate
CAS No.:
Cat. No.: VC13409041
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C12H14O4 |
|---|---|
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | ethyl 3-(3-formylphenoxy)propanoate |
| Standard InChI | InChI=1S/C12H14O4/c1-2-15-12(14)6-7-16-11-5-3-4-10(8-11)9-13/h3-5,8-9H,2,6-7H2,1H3 |
| Standard InChI Key | LDGOXMHMTXWWCB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCOC1=CC=CC(=C1)C=O |
| Canonical SMILES | CCOC(=O)CCOC1=CC=CC(=C1)C=O |
Synthesis
Ethyl 3-(3-formylphenoxy)propanoate is synthesized through nucleophilic substitution reactions. The most common method involves:
-
Reactants:
-
3-Formylphenol (starting material for the phenolic ring with a formyl group).
-
Ethyl 3-bromopropanoate (providing the ethyl propanoate moiety).
-
-
Reaction Conditions:
-
Base Catalyst: Potassium carbonate ().
-
Solvent: Dimethylformamide (DMF).
-
Temperature: Elevated temperatures (~80–100°C).
-
-
Mechanism:
-
The phenolic oxygen undergoes deprotonation by the base, forming a phenoxide ion.
-
The phenoxide ion reacts with ethyl 3-bromopropanoate via an SN2 mechanism, resulting in the formation of the ether bond.
-
-
Industrial Scale:
-
Continuous flow reactors are often employed to optimize yield and purity, ensuring precise control over reaction parameters.
-
Applications
Ethyl 3-(3-formylphenoxy)propanoate has diverse applications due to its unique chemical structure:
Pharmaceutical Research
-
Potential Antimicrobial Properties: Preliminary studies indicate that this compound may inhibit microbial growth by interacting with key enzymes or receptors.
-
Anti-inflammatory Activity: Its formyl and phenoxy groups may enhance interactions with biological targets, offering potential therapeutic benefits.
Materials Science
-
The compound's reactivity allows for incorporation into polymers or advanced materials, enhancing their functional properties.
Chemical Transformations
The presence of both formyl (-CHO) and ester (-COOR) groups makes it versatile for further chemical modifications:
-
Reduction to alcohols.
-
Condensation reactions to form larger aromatic systems.
Comparative Analysis with Related Compounds
Ethyl 3-(3-formylphenoxy)propanoate can be compared to similar derivatives to highlight its unique features:
The dual presence of formyl and phenoxy groups in Ethyl 3-(3-formylphenoxy)propanoate enhances its reactivity and specificity compared to simpler derivatives.
Safety and Handling
While specific safety data for Ethyl 3-(3-formylphenoxy)propanoate is limited, general precautions for similar esters include:
-
Toxicity: Potential for mild skin and eye irritation.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
Handling: Use gloves and protective eyewear during laboratory procedures.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume